Ipconazole, (1R,2S,5S)-rel-
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Overview
Description
Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic, broad-spectrum fungicide that inhibits the synthesis of sterols in fungi, which are essential components of fungal cell membranes . This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in agricultural pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipconazole, ct- involves several steps, starting with the preparation of the key intermediate, 2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. This intermediate is synthesized through a series of reactions including alkylation, cyclization, and triazole ring formation . The reaction conditions typically involve the use of solvents such as acetonitrile and methanol, and catalysts like formic acid .
Industrial Production Methods
Industrial production of Ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product . The production process is designed to be efficient and cost-effective, with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ipconazole, ct- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Ipconazole, ct- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products Formed
The major products formed from the reactions of Ipconazole, ct- include various derivatives of the parent compound, which may have enhanced or modified biological activity . These derivatives are often used in further research and development to explore new applications and improve the efficacy of the fungicide.
Scientific Research Applications
Ipconazole, ct- has a wide range of scientific research applications, including:
Mechanism of Action
Ipconazole, ct- exerts its effects by inhibiting the synthesis of sterols in fungi, which are essential components of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets of Ipconazole, ct- include enzymes involved in the sterol biosynthesis pathway, such as 14-α demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a key component of the fungal cell membrane .
Comparison with Similar Compounds
Ipconazole, ct- is structurally similar to other triazole fungicides, such as tebuconazole, propiconazole, and difenoconazole . it has several unique features that set it apart:
Systemic Action: It is absorbed by the plant and translocated to all parts, providing comprehensive protection against fungal infections.
Environmental Impact: Ipconazole, ct- has a relatively low environmental impact compared to other fungicides, making it a more sustainable option for crop protection.
Similar Compounds
- Tebuconazole
- Propiconazole
- Difenoconazole
These compounds share similar mechanisms of action and are used in similar applications, but each has unique properties that make them suitable for specific uses .
Properties
CAS No. |
127307-68-0 |
---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChI Key |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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